Disulfide, bis[(1,1-dimethylethyl)sulfonyl]
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Overview
Description
Disulfide, bis[(1,1-dimethylethyl)sulfonyl] is an organic compound with the molecular formula C8H18O4S4. It contains a total of 34 atoms, including 18 hydrogen atoms, 8 carbon atoms, 4 oxygen atoms, and 4 sulfur atoms . This compound is characterized by the presence of two sulfonate groups and a disulfide bond, making it a unique and interesting molecule for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disulfides, including disulfide, bis[(1,1-dimethylethyl)sulfonyl], can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method involves the oxidative coupling of thiols under the action of oxidants such as oxygen (O2), hydrogen peroxide (H2O2), iodine (I2), dimethyl sulfoxide (DMSO), and benzoquinones .
Industrial Production Methods
Industrial production of disulfides often involves the use of metal-containing catalysts or physical methods for the activation of sulfur substrates. These methods are designed to be scalable and efficient, allowing for the large-scale production of disulfides for various applications .
Chemical Reactions Analysis
Types of Reactions
Disulfide, bis[(1,1-dimethylethyl)sulfonyl] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized sulfur-containing compounds.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols or other reduced sulfur species.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of disulfide, bis[(1,1-dimethylethyl)sulfonyl] include oxidants like hydrogen peroxide and iodine, as well as reducing agents such as sodium borohydride. Reaction conditions typically involve moderate temperatures and the use of solvents like DMSO .
Major Products
The major products formed from the reactions of disulfide, bis[(1,1-dimethylethyl)sulfonyl] depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce thiols .
Scientific Research Applications
Disulfide, bis[(1,1-dimethylethyl)sulfonyl] has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of disulfide bonds and sulfonate derivatives.
Biology: In biological research, disulfides are important for studying protein folding and stability, as disulfide bonds play a crucial role in the structure of many proteins.
Medicine: Disulfide-containing compounds are investigated for their potential therapeutic applications, including as antioxidants and in drug delivery systems.
Mechanism of Action
The mechanism of action of disulfide, bis[(1,1-dimethylethyl)sulfonyl] involves the formation and cleavage of disulfide bonds. These bonds are crucial for the compound’s reactivity and its ability to participate in redox reactions. The molecular targets and pathways involved include thiol-disulfide exchange reactions, which are important in various biochemical processes .
Comparison with Similar Compounds
Disulfide, bis[(1,1-dimethylethyl)sulfonyl] can be compared with other similar compounds, such as:
Di-tert-butyl disulfide: This compound has a similar structure but lacks the sulfonate groups, making it less reactive in certain types of reactions.
Disulfide, bis(1-methylethyl): Another similar compound, which also lacks the sulfonate groups and has different reactivity and applications.
The presence of sulfonate groups in disulfide, bis[(1,1-dimethylethyl)sulfonyl] makes it unique and more versatile for various chemical reactions and applications.
Properties
CAS No. |
163362-42-3 |
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Molecular Formula |
C8H18O4S4 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2-(tert-butylsulfonyldisulfanyl)sulfonyl-2-methylpropane |
InChI |
InChI=1S/C8H18O4S4/c1-7(2,3)15(9,10)13-14-16(11,12)8(4,5)6/h1-6H3 |
InChI Key |
SIYKOHNRDCYOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S(=O)(=O)SSS(=O)(=O)C(C)(C)C |
Origin of Product |
United States |
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